Tuxobertinib
CAS No.: 2414572-47-5
Cat. No.: VC7826896
Molecular Formula: C29H29ClN6O4
Molecular Weight: 561.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2414572-47-5 |
---|---|
Molecular Formula | C29H29ClN6O4 |
Molecular Weight | 561.0 g/mol |
IUPAC Name | N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide |
Standard InChI | InChI=1S/C29H29ClN6O4/c1-2-28(37)35-25-16-22-24(17-27(25)39-14-11-36-9-12-38-13-10-36)32-19-33-29(22)34-20-6-7-26(23(30)15-20)40-18-21-5-3-4-8-31-21/h2-8,15-17,19H,1,9-14,18H2,(H,35,37)(H,32,33,34) |
Standard InChI Key | HIBPKFXWOPYJPZ-UHFFFAOYSA-N |
SMILES | C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCCN5CCOCC5 |
Canonical SMILES | C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCCN5CCOCC5 |
Introduction
Chemical and Molecular Properties of Tuxobertinib
Structural Characteristics
Tuxobertinib (C<sub>29</sub>H<sub>29</sub>ClN<sub>6</sub>O<sub>4</sub>) has a molecular weight of 561.0 g/mol and belongs to the quinazoline class of small molecules . Its structure includes a prop-2-enamide group and a morpholine-4-ylethoxy substituent, critical for irreversible binding to the tyrosine kinase domains of EGFR and HER2 . The compound’s design prioritizes selectivity for mutant receptors, particularly those with extracellular allosteric mutations or exon 20 insertions, which are often resistant to first-generation TKIs .
Table 1: Key Molecular Properties
Mechanism of Action and Biochemical Pathways
Target Specificity and Binding Kinetics
Tuxobertinib functions as an ATP-competitive irreversible inhibitor, covalently binding to cysteine residues in the kinase domains of mutant EGFR and HER2 . This mechanism disrupts downstream signaling pathways, including PI3K-Akt and MAPK, which drive cell proliferation and angiogenesis . Notably, its selectivity for mutant over wild-type EGFR (50-fold higher affinity) reduces the risk of adverse effects like rash and diarrhea, commonly associated with pan-EGFR inhibitors .
Pharmacodynamic Effects
In vitro studies using liver microsomes and recombinant cytochrome P450 enzymes have characterized Tuxobertinib’s metabolism, revealing primary metabolites formed via oxidation and glucuronidation. These findings inform dosage optimization to balance efficacy and safety. Animal models further demonstrate dose-dependent tumor regression, with maximal efficacy observed at 30 mg/kg daily .
Preclinical and Clinical Research Applications
In Vitro and Animal Studies
Tuxobertinib induced apoptosis in cell lines harboring HER2 extracellular domain mutations (e.g., S310F) and EGFR exon 20 insertions, achieving IC<sub>50</sub> values below 10 nM . In xenograft models, daily oral administration led to near-complete tumor regression within 21 days, with no significant weight loss or toxicity . These results highlight its potential against mutations resistant to osimertinib and neratinib .
Table 2: Clinical Trial Overview
Comparative Analysis with Other EGFR/HER2 Inhibitors
Selectivity and Mutation Coverage
Unlike first-generation TKIs (e.g., gefitinib), Tuxobertinib targets "allosteric" mutations outside the ATP-binding pocket, addressing a critical gap in TKI resistance . For example, HER2 S310F and EGFR A763_Y764insFQEA mutations, which confer resistance to lapatinib and afatinib, remain sensitive to Tuxobertinib .
Table 3: Comparison of EGFR/HER2 Inhibitors
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume